沙雷平盐酸盐

描述

Sarafloxacin hydrochloride is a fluoroquinolone antibiotic developed by Abbott Laboratories. It is primarily used in veterinary medicine to treat bacterial infections in animals. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli and Salmonella species .

科学研究应用

沙雷霉素盐酸盐有几种科学研究应用:

化学: 用作高效液相色谱 (HPLC) 和气相色谱 (GC) 中的分析标准,用于法医和毒理学分析.

生物学: 研究其对各种细菌临床分离株的抗菌活性.

工业: 用于兽药和制剂的开发.

作用机制

沙雷霉素盐酸盐通过抑制细菌 DNA 旋转酶和拓扑异构酶 IV 发挥其抗菌作用。这些酶对于 DNA 复制、转录、修复和重组至关重要。 通过抑制这些酶,沙雷霉素盐酸盐阻止细菌 DNA 超螺旋,从而抑制细菌生长和复制 .

类似化合物:

环丙沙星: 另一种具有类似作用机制的氟喹诺酮类抗生素.

恩诺沙星: 一种用于治疗动物细菌感染的兽用氟喹诺酮.

地氟沙星: 一种具有广谱抗菌活性的氟喹诺酮.

独特性: 沙雷霉素盐酸盐在兽用应用中具有独特之处,特别是在治疗家禽和其他动物的细菌感染方面。 它具有广泛的活性谱,对革兰氏阳性菌和革兰氏阴性菌都有效 .

生化分析

Biochemical Properties

Sarafloxacin hydrochloride interacts with bacterial DNA gyrase, an enzyme that reduces DNA strain during replication . This interaction inhibits the function of DNA gyrase, thereby preventing bacterial DNA replication and ultimately inhibiting cell division .

Cellular Effects

Sarafloxacin hydrochloride has been shown to have significant effects on various types of cells. For instance, it has been found to increase the sensitivity of drug-resistant Salmonella to sarafloxacin by stimulating central carbon metabolism and increasing intracellular reactive oxygen species level .

Molecular Mechanism

The molecular mechanism of action of Sarafloxacin hydrochloride involves its binding to bacterial DNA gyrase . This binding inhibits the function of the enzyme, preventing it from reducing strain in the DNA during replication. As a result, DNA replication is hindered, leading to the inhibition of bacterial cell division .

Dosage Effects in Animal Models

In animal models, the effects of Sarafloxacin hydrochloride can vary with different dosages . For instance, it has been found to be well-tolerated by the target species at low acute toxicity . In repeat-dose studies in immature dogs, Sarafloxacin hydrochloride caused arthropathy, a condition typical of quinolone antibiotics in juvenile animals of this species .

Subcellular Localization

As a fluoroquinolone, it’s known to target bacterial DNA gyrase, an enzyme found in the bacterial cytoplasm . This suggests that Sarafloxacin hydrochloride may localize to the bacterial cytoplasm where it can exert its effects.

准备方法

合成路线和反应条件: 沙雷霉素盐酸盐可以通过多步过程合成,该过程涉及 6-氟-1,4-二氢-4-氧代-7-哌嗪基喹啉-3-羧酸与盐酸反应。该过程通常包括:

回流: 最初的化合物被置于热保存回流中.

球磨: 将该化合物与无水葡萄糖混合,并在行星式球磨机中进行球磨.

添加助剂: 将可溶性助剂添加到混合物中以获得最终产品.

工业生产方法: 沙雷霉素盐酸盐的工业生产涉及注射溶液的制备。该过程包括:

混合: 将沙雷霉素盐酸盐与稳定剂(如乙醇、醋酸钠和甘氨酸钠)混合.

pH 调节: 使用 pH 调节剂将溶液的 pH 值调节至 9.5-10.5.

螯合: 添加金属离子螯合剂以防止氧化.

化学反应分析

反应类型: 沙雷霉素盐酸盐会发生各种化学反应,包括:

氧化: 该化合物易于氧化,这会导致变色.

还原: 还原反应不太常见,但在特定条件下会发生。

常用试剂和条件:

氧化: 过氧化氢和其他氧化剂。

还原: 硼氢化钠和其他还原剂。

主要形成的产物:

氧化: 沙雷霉素盐酸盐的氧化衍生物。

还原: 该化合物的还原形式。

取代: N-取代哌嗪基衍生物.

相似化合物的比较

Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

Enrofloxacin: A veterinary fluoroquinolone used to treat bacterial infections in animals.

Difloxacin: A fluoroquinolone with broad-spectrum antibacterial activity.

Uniqueness: Sarafloxacin hydrochloride is unique in its specific use for veterinary applications, particularly in treating bacterial infections in poultry and other animals. It has a broad spectrum of activity and is effective against both Gram-positive and Gram-negative bacteria .

属性

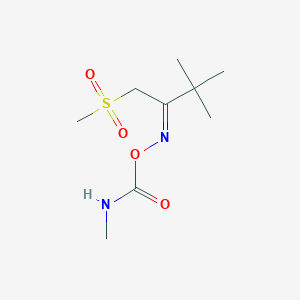

IUPAC Name |

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O3.ClH/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24;/h1-4,9-11,23H,5-8H2,(H,27,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWODGJQLCISLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClF2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98105-99-8 (Parent) | |

| Record name | Sarafloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045939 | |

| Record name | Sarafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91296-87-6 | |

| Record name | Sarafloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91296-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarafloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091296876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SARAFLOXACIN HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sarafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36JP4Q9DF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of sarafloxacin hydrochloride?

A1: Sarafloxacin hydrochloride, like other fluoroquinolones, exerts its antibacterial activity by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. [] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, sarafloxacin hydrochloride disrupts bacterial DNA synthesis and leads to bacterial cell death. [, ]

Q2: What are the downstream effects of sarafloxacin hydrochloride's interaction with its target enzymes?

A2: The inhibition of DNA gyrase and topoisomerase IV by sarafloxacin hydrochloride leads to a cascade of events within the bacterial cell:* Disruption of DNA Supercoiling: These enzymes are crucial for maintaining the proper supercoiling of DNA, essential for replication and transcription. Inhibition disrupts this balance.* Inhibition of DNA Replication: By interfering with DNA gyrase, sarafloxacin halts the unwinding and separation of DNA strands, preventing replication.* Impaired Transcription: Blocking topoisomerase IV hinders the separation of DNA strands after transcription, impacting RNA synthesis and protein production.* Cell Death: The cumulative effect of these disruptions ultimately leads to bacterial cell death.

Q3: What is the molecular formula and weight of sarafloxacin hydrochloride?

A3: The molecular formula of sarafloxacin hydrochloride is C19H17F2N3O3 • HCl. Its molecular weight is 419.8 g/mol. [, ]

Q4: Is there any spectroscopic data available for sarafloxacin hydrochloride?

A4: Yes, several analytical methods have been employed to characterize sarafloxacin hydrochloride:* UV Spectrophotometry: This technique, utilizing a specific wavelength (280 nm), is frequently used for quantifying sarafloxacin hydrochloride in various matrices like tablets and serum. [, , ]* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, offers a sensitive and selective method for quantifying sarafloxacin in biological samples like plasma and tissues. [, , , , ]* Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This specific HPLC variant, employing a non-polar stationary phase and a polar mobile phase, has been utilized to study the pharmacokinetics of sarafloxacin hydrochloride in goldfish. []

Q5: How does sarafloxacin hydrochloride perform under different storage conditions?

A5: While specific data on the stability of pure sarafloxacin hydrochloride under various storage conditions is limited in the provided research, studies highlight the development of formulations to improve its stability. For instance, a slow-release microcapsule formulation incorporating alkyl methacrylate/aryl ester, an allyl ester crosslinking agent, and acrylic acid/methacrylic acid demonstrated improved stability for sarafloxacin hydrochloride. [] This suggests that the compound's stability might be influenced by factors like temperature, humidity, and exposure to light.

Q6: Are there compatibility issues with sarafloxacin hydrochloride in different formulations?

A6: Developing a stable topical suspension with sarafloxacin hydrochloride alongside triamcinolone acetonide and clotrimazole presented a challenge due to the differing physicochemical properties of these active ingredients. [] This highlights the need to carefully consider the compatibility of sarafloxacin hydrochloride with other excipients and active ingredients during formulation development.

Q7: What is the bioavailability of sarafloxacin hydrochloride in different species?

A7: Bioavailability varies across species:* Litopenaeus vannamei (shrimp): Oral administration resulted in a bioavailability (F) of 61.6%. []* Chickens: Oral administration showed a bioavailability ranging from 31.83% to 69.90%, with an average of 51.70%. []

Q8: How is sarafloxacin hydrochloride distributed in different tissues?

A8: Studies demonstrate varied tissue distribution patterns:* Litopenaeus vannamei: Sarafloxacin hydrochloride exhibited a high concentration in the hepatopancreas, being 24.4 times higher than in hemolymph and 51.9 times higher than in muscle. []* Goldfish (Carassius auratus): The drug was eliminated slowly from plasma. Kidney and hepatopancreas showed higher concentrations than other tissues, with the skin exhibiting the slowest depletion. The kidney was identified as the main reservoir. []

Q9: What is the elimination half-life of sarafloxacin hydrochloride in different species?

A9: Elimination half-life varies:* Rabbits: The half-life was 11.89 hours for the suspension emulsion and 5.04 hours for the injection. []* Litopenaeus vannamei: Elimination was fastest in muscle (below detectable limits within 36 hours), followed by the hepatopancreas (below detectable limits within 5 days). []* Goldfish: A withdrawal time of 14 days was suggested based on a maximum residue limit of 30 μg/kg in edible tissues after a single oral dose. []

Q10: Against which bacteria is sarafloxacin hydrochloride effective in vitro?

A10: Sarafloxacin hydrochloride has demonstrated in vitro activity against a range of bacteria, including:* Bacillus thuringiensis: Effective against silkworm septicemia caused by this bacterium. []* Serratia marcescens: Showed effectiveness in controlling silkworm septicemia. []* Aeromonas hydrophila: Exhibited efficacy against this fish pathogen. [, , ]

Q11: What in vivo studies support the efficacy of sarafloxacin hydrochloride?

A11: Several in vivo studies highlight the efficacy of sarafloxacin hydrochloride:* Silkworm (Bombyx mori): Effectively controlled silkworm septicemia caused by Bacillus thuringiensis and Serratia marcescens. []* Rabbits: The suspension emulsion showed a prolonged action time compared to the injection, indicating a sustained-release property. []* Channel Catfish (Ictalurus punctatus): Demonstrated efficacy in treating naturally induced Edwardsiella ictaluri infections. [, ]

Q12: Are there any known resistance mechanisms to sarafloxacin hydrochloride?

A12: Yes, Aeromonas hydrophila, a common fish pathogen, developed significant resistance to sarafloxacin hydrochloride after eight serial passages in a medium containing the drug. [] The minimum inhibitory concentration (MIC) increased 64-512 times, and the acquired resistance remained stable even after 30 days. This emphasizes the importance of prudent sarafloxacin use to minimize the emergence of resistance.

Q13: What is the safety profile of sarafloxacin hydrochloride in animal studies?

A14: Studies indicate a relatively safe profile:* Silkworm: No significant adverse effects on growth, development, cocoon quality, silk quality, or egg quality were observed at various doses. []* Mice: The acute LD50 in mice was greater than 5000 mg/kg by oral administration and 677.6 mg/kg by intraperitoneal injection. []

Q14: What is known about the environmental fate of sarafloxacin hydrochloride?

A15: A study investigating the aerobic biodegradation of 14C-sarafloxacin hydrochloride in soil found limited mineralization to 14CO2 (less than 1%). [] A significant portion was extractable using pipemidic acid and KOH, suggesting potential for persistence and accumulation in the environment. Further research is needed to fully assess its environmental impact and degradation pathways.

Q15: What analytical methods are commonly used to quantify sarafloxacin hydrochloride?

A16: Various analytical methods have been employed for the quantification of sarafloxacin hydrochloride:* High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with UV detection, is frequently used to determine sarafloxacin concentrations in various matrices, including serum, plasma, and tissues. [, , , , ]* Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This specific HPLC variant, employing a non-polar stationary phase and a polar mobile phase, has been utilized to study the pharmacokinetics of sarafloxacin hydrochloride in goldfish. []* UV Spectrophotometry: This technique, utilizing a specific wavelength (280 nm), offers a simpler method for quantifying sarafloxacin hydrochloride in various matrices like tablets and serum. [, , ]* Micellar Enhancing Fluorimetry: This method, involving the use of sodium dodecyl benzene sulfonate to enhance fluorescence, has been explored as a sensitive technique for sarafloxacin hydrochloride determination. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pentasodium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B211903.png)

![calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B211984.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B212070.png)